molecular formula C27H30O15 B1242490 Isovitexin 2''-O-beta-D-glucoside

Isovitexin 2''-O-beta-D-glucoside

Cat. No.: B1242490
M. Wt: 594.5 g/mol
InChI Key: RQTTXGQDIROLTQ-FLJXCGGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isovitexin 2''-O-beta-D-glucoside is a complex organic compound belonging to the class of flavonoid glycosides. This compound is characterized by its unique structure, which includes a chromen-4-one core linked to a glucopyranosyl unit. It is known for its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isovitexin 2''-O-beta-D-glucoside typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Glycosylation: The chromen-4-one core is then glycosylated using a glycosyl donor, such as a protected glucopyranosyl halide, in the presence of a glycosylation promoter like silver carbonate or trimethylsilyl trifluoromethanesulfonate.

    Deprotection: The final step involves the removal of protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Isovitexin 2''-O-beta-D-glucoside undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups present in the compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, Isovitexin 2''-O-beta-D-glucoside is studied for its potential antioxidant, anti-inflammatory, and anticancer properties. It is used in cell culture studies to investigate its effects on cellular pathways and gene expression.

Medicine

In medicine, this compound is explored for its therapeutic potential. It is investigated for its ability to modulate various biological targets, including enzymes and receptors, which may lead to the development of new drugs for treating diseases such as cancer, diabetes, and cardiovascular disorders.

Industry

In the industrial sector, this compound is used in the formulation of dietary supplements and functional foods due to its potential health benefits. It is also explored for its use in cosmetics and personal care products for its antioxidant properties.

Mechanism of Action

The mechanism of action of Isovitexin 2''-O-beta-D-glucoside involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes such as kinases and phosphatases, leading to changes in cellular signaling pathways. It can also interact with receptors, influencing gene expression and cellular responses. The antioxidant properties of the compound are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Apigenin: A flavonoid with a similar chromen-4-one core but lacking the glucopyranosyl unit.

    Naringenin: Another flavonoid with a similar structure but different hydroxylation pattern.

    Kaempferol: A flavonoid with a similar core structure but different glycosylation pattern.

Uniqueness

The uniqueness of Isovitexin 2''-O-beta-D-glucoside lies in its specific glycosylation pattern, which imparts distinct biological activities and chemical properties. The presence of the glucopyranosyl unit enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H30O15

Molecular Weight

594.5 g/mol

IUPAC Name

6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C27H30O15/c28-7-15-20(34)23(37)26(42-27-24(38)22(36)19(33)16(8-29)41-27)25(40-15)18-12(32)6-14-17(21(18)35)11(31)5-13(39-14)9-1-3-10(30)4-2-9/h1-6,15-16,19-20,22-30,32-38H,7-8H2/t15-,16-,19-,20-,22+,23+,24-,25+,26-,27?/m1/s1

InChI Key

RQTTXGQDIROLTQ-FLJXCGGLSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isovitexin 2''-O-beta-D-glucoside
Reactant of Route 2
Isovitexin 2''-O-beta-D-glucoside
Reactant of Route 3
Isovitexin 2''-O-beta-D-glucoside
Reactant of Route 4
Isovitexin 2''-O-beta-D-glucoside
Reactant of Route 5
Isovitexin 2''-O-beta-D-glucoside
Reactant of Route 6
Isovitexin 2''-O-beta-D-glucoside

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